Methionine Sulfoxide

Content Navigation

Researchers facing aggregation-prone peptide syntheses or inconsistent oxidative stress assays need a reliable, pre-oxidized methionine source. Methionine Sulfoxide (CAS 3226-65-1) solves these challenges: • Enables controlled SPPS of hydrophobic peptides (e.g., GLP-2, Aβ) with high crude yields and on-demand reduction to native Met. • Serves as an obligate Msr substrate for redox biology assays and therapeutic stability testing. • Provides a stable, quantifiable standard for HPLC/MS monitoring of biotherapeutic oxidation. Procure with confidence for reproducible, biologically relevant results.

CAS Number

Product Name

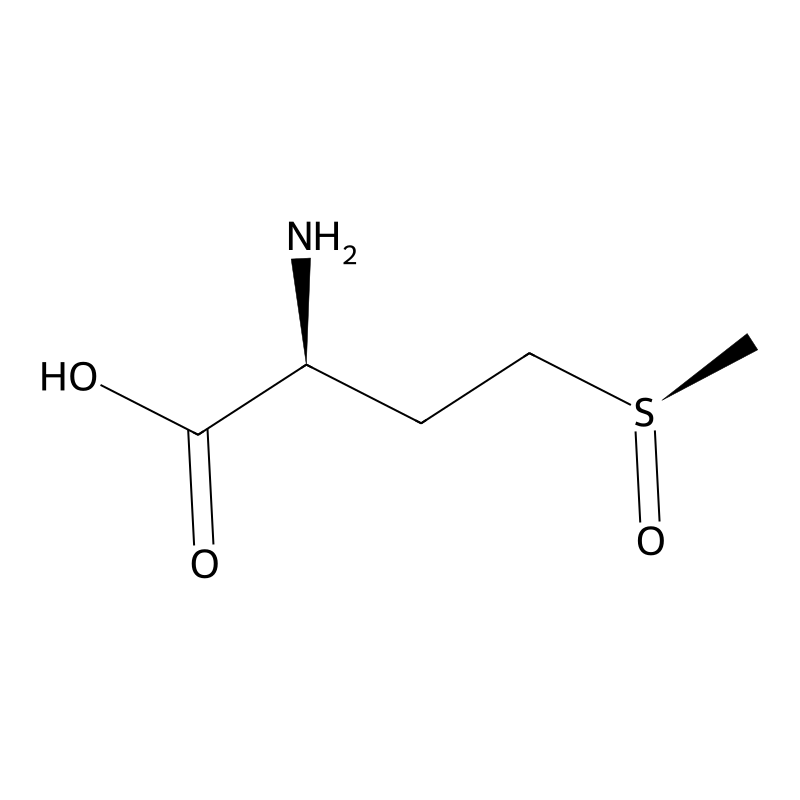

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Methionine Sulfoxide (MetO, CAS 3226-65-1) is the reversibly oxidized derivative of the essential amino acid methionine. In industrial and laboratory procurement, it serves two distinct but critical roles: as a highly stable, quantifiable biomarker for monitoring oxidative stress in biotherapeutics, and as a 'reversible handle' building block in solid-phase peptide synthesis (SPPS). Unlike native methionine, which is prone to random oxidation and aggregation during complex syntheses, MetO provides a controlled, polar masking state that improves solubility and processability before being selectively reduced back to native methionine post-synthesis. Furthermore, it is the obligate substrate for methionine sulfoxide reductase (Msr) enzymes, making it indispensable for redox biology assays and therapeutic formulation stability testing [1].

Research Fit

Substituting Methionine Sulfoxide with native Methionine or its over-oxidized analog, Methionine Sulfone (MetO2), leads to severe workflow failures. In peptide synthesis, native methionine often triggers on-resin aggregation and undergoes uncontrolled, heterogeneous oxidation during cleavage, drastically reducing the yield of pure therapeutic peptides. Conversely, attempting to use Methionine Sulfone as a stable substitute in biological assays is futile because sulfone formation is biologically irreversible; it acts as a dead-end metabolite that is completely unrecognized by MsrA and MsrB enzymes. Furthermore, generating MetO post-synthetically by exposing methionine-containing peptides to hydrogen peroxide causes non-specific oxidation of other sensitive residues (like tryptophan and cysteine), destroying batch reproducibility and necessitating the procurement of pre-oxidized, pure Methionine Sulfoxide[1].

Substitution Risk

Crude Purity in Aggregation-Prone Peptide Synthesis

Incorporating Fmoc-Met(O)-OH directly into the synthesis of challenging, aggregation-prone sequences like Glucagon-Like Peptide-2 (GLP-2) fundamentally alters the peptide's polarity and disrupts the hydrophobic 'methionine cage.' Compared to using native Fmoc-Met-OH, which suffers from severe on-resin aggregation and yields roughly 10% crude purity, the use of the Methionine Sulfoxide building block boosts crude purity to 62%. Following standard purification and a simple post-cleavage reduction step (e.g., TMSBr/EDT), the native peptide is recovered at 79% final purity[1].

| Evidence Dimension | Crude synthesis purity of GLP-2 |

| Target Compound Data | 62% crude purity (using Fmoc-Met(O)-OH) |

| Comparator Or Baseline | ~10% crude purity (using native Fmoc-Met-OH) |

| Quantified Difference | >6-fold increase in crude purity |

| Conditions | Solid-phase peptide synthesis (SPPS) of GLP-2 followed by HPLC analysis |

Procuring the oxidized building block drastically improves the manufacturability, solubility, and overall yield of aggregation-prone therapeutic peptides.

Msr Assay Substrate Specificity

In enzymatic repair assays, Methionine Sulfoxide is the strict, obligate substrate for MsrA (which reduces the S-diastereomer) and MsrB (which reduces the R-diastereomer). When compared to Methionine Sulfone, the difference in reactivity is absolute. Msr enzymes quantitatively reduce MetO back to native methionine, whereas Methionine Sulfone exhibits 0% reduction because it lacks the necessary sulfenic acid intermediate chemistry, making it a biological dead-end [1].

| Evidence Dimension | Enzymatic reduction to native methionine |

| Target Compound Data | Quantitative reduction by MsrA/MsrB |

| Comparator Or Baseline | 0% reduction (Methionine Sulfone) |

| Quantified Difference | Complete vs. zero enzymatic reactivity |

| Conditions | In vitro incubation with recombinant MsrA/MsrB and thioredoxin/DTT reducing system |

For researchers developing Msr-targeted therapeutics or studying oxidative stress repair, MetO is the only viable substrate, rendering sulfone analogs useless.

Excipient Oxidation Marker in Biotherapeutics

Methionine is frequently added to monoclonal antibody formulations as an antioxidant excipient, where it acts as a sacrificial sink for reactive oxygen species. To accurately monitor drug product shelf-life, Methionine Sulfoxide must be quantified as the stable degradation product. Utilizing pure MetO as an analytical reference standard enables a highly precise mixed-mode HPLC quantification with a proven linear operating range of 1 µM to 35 µM and an average recovery of 99.8%. Attempting to measure native methionine depletion instead is highly prone to artifactual oxidation during sample handling, making direct MetO quantification the regulatory standard for oxidative stress monitoring [1].

| Evidence Dimension | Analytical recovery and linearity for formulation QC |

| Target Compound Data | 99.8 ± 1.4% recovery; linear from 1-35 µM |

| Comparator Or Baseline | Native methionine depletion (prone to handling artifacts) |

| Quantified Difference | MetO provides direct, artifact-free quantification of cumulative oxidative stress |

| Conditions | Mixed-mode HPLC with UV detection of therapeutic antibody formulations |

Procuring high-purity MetO as a reference standard is essential for biopharmaceutical quality control to accurately track excipient degradation and ensure drug stability.

Reversible Masking in SPPS

Directly downstream of its ability to disrupt hydrophobic aggregation, Methionine Sulfoxide is the preferred building block for synthesizing notoriously difficult, amyloidogenic, or highly hydrophobic peptides (such as GLP-2 or Amyloid-beta). It ensures high crude yields and is easily reduced back to native methionine post-cleavage, avoiding the pitfalls of random post-synthetic oxidation [1].

Msr Assay Substrate

Because it is the specific and exclusive target of MsrA and MsrB, pure Methionine Sulfoxide is required for developing enzymatic assays, screening Msr modulators, and mapping the stereospecific repair of oxidatively damaged proteins in aging and neurodegeneration models [2].

Reference Standard for Biotherapeutic QC

In the manufacturing of monoclonal antibodies and other protein therapeutics, methionine is often used as a sacrificial antioxidant. Pure Methionine Sulfoxide is procured as a reference standard to validate HPLC/MS methods, allowing precise quantification of cumulative oxidative stress and determining the viable shelf-life of the formulated drug product [3].

Application Selection Guide

References

- [1] Szaniszló, S., et al. (2024). Methionine Sulfoxide as a Reversible Handle Enhances Peptide Synthesis and Alters pH-Dependent Amyloid Formation of GLP-2. ChemRxiv. DOI: 10.26434/chemrxiv.15001575/v1

- [2] Khor, H. K., et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. mAbs, 2(3), 299-308.

- [3] Fevre, A., et al. (2022). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. Journal of Chromatography B, 1189, 123092.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types